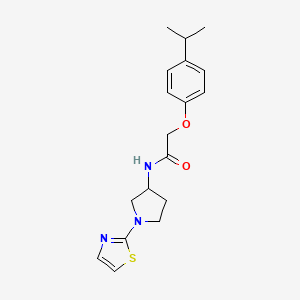

2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-13(2)14-3-5-16(6-4-14)23-12-17(22)20-15-7-9-21(11-15)18-19-8-10-24-18/h3-6,8,10,13,15H,7,9,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYRPEJVRINGCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a thiazole moiety and a pyrrolidine ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H23N3O2S

- Molecular Weight : 345.46 g/mol

- IUPAC Name : 2-(4-propan-2-ylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide

The compound is believed to interact with specific biological targets, including receptors and enzymes involved in various signaling pathways. Its thiazole and pyrrolidine components are particularly significant for their roles in modulating biological responses.

- Modulation of TRPM8 :

- Antioxidant Activity :

- Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects in various diseases .

In Vitro Studies

In vitro studies have demonstrated the ability of this compound to inhibit specific cellular pathways associated with inflammation and cancer proliferation. The compound's effectiveness was evaluated through various assays measuring cell viability and proliferation rates.

| Study | Cell Line | Concentration | Result |

|---|---|---|---|

| A | HeLa | 10 µM | 50% inhibition of cell growth |

| B | MCF7 | 5 µM | Induced apoptosis in 60% of cells |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

- Case Study on Cancer Treatment :

- Neuropathic Pain Management :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components allow for modifications that could lead to derivatives with enhanced pharmacological properties.

Case Study: Anti-inflammatory Activity

Research has indicated that derivatives of phenoxy acetamides exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief .

| Compound | Activity | Reference |

|---|---|---|

| 2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide | Potential analgesic | |

| N-[4-(4-methyl-1-piperazinyl)sulfonyl]phenylacetamide | Good analgesic activity |

Biological Research

The compound's ability to interact with various biological targets makes it a candidate for studying enzyme interactions and cellular pathways. The thiazole ring is known for its role in binding to specific proteins, which can be exploited in drug design.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that thiazole-containing compounds can act as enzyme inhibitors in cancer cell lines, suggesting potential applications in oncology .

Synthetic Chemistry

As a building block, this compound can be utilized to synthesize more complex molecules through various organic reactions. Its unique structure facilitates the development of new derivatives with tailored properties.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions with other functional groups. For example, coupling with amines or other aromatic systems can yield novel derivatives suitable for further biological evaluation.

Comparison with Similar Compounds

2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)

- thiophene’s sulfur) .

- The target compound likely requires analogous steps with 4-isopropylphenoxy precursors and thiazole-containing intermediates.

- Functional Implications :

HC030031

SB705498

- Structure : N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea .

- Comparison :

Physicochemical and Pharmacokinetic Properties

Research Findings and Validation

- Structural Validation : Tools like SHELX and structure-validation protocols (e.g., PLATON) are critical for confirming the stereochemistry and conformation of such compounds, ensuring accurate comparisons .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving:

- Step 1 : Preparation of the thiazole-pyrrolidine intermediate through cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/EtOH) .

- Step 2 : Coupling the intermediate with 4-isopropylphenoxyacetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization : Yield improvements (typically 60–75%) are achieved by controlling temperature (0–5°C during coupling), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the thiazole (δ 7.0–8.0 ppm for protons, δ 120–140 ppm for carbons) and pyrrolidine (δ 2.5–3.5 ppm for protons, δ 45–60 ppm for carbons) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and ether (C-O-C, ~1240–1270 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity and solubility. Use Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding (thiazole N, pyrrolidine NH) and hydrophobic interactions (isopropylphenoxy group) with active sites, as seen in analogous thiazole-acetamide derivatives .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Comparative Assays : Re-test the compound under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to eliminate variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Structural Modifications : Synthesize derivatives (e.g., replacing isopropyl with tert-butyl) to isolate structure-activity relationships .

Q. What advanced strategies are recommended for improving metabolic stability without compromising activity?

- Methodological Answer :

- Isotere Replacement : Substitute the thiazole ring with oxazole or pyridine to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the acetamide group as a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

- LogP Optimization : Adjust the isopropylphenoxy group to balance lipophilicity (target LogP 2–4) using computational tools like MarvinSuite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.